molecular formula C24H22N4 B10836372 Tetra-hydro-naphthyridine derivative 1

Tetra-hydro-naphthyridine derivative 1

Cat. No.: B10836372
M. Wt: 366.5 g/mol
InChI Key: WVIVDSQVVHCZNX-UHFFFAOYSA-N
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Description

Tetra-hydro-naphthyridine derivative 1 is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing two pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Chemical Reactions Analysis

Types of Reactions

Tetra-hydro-naphthyridine derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: For oxidation reactions.

    Reducing agents: Such as platinum dioxide for reduction reactions.

    Substituting agents: For substitution reactions.

Major Products Formed

The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Tetra-hydro-naphthyridine derivative 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tetra-hydro-naphthyridine derivative 1 involves its interaction with specific molecular targets and pathways. For example, certain derivatives of naphthyridines have been shown to act as inhibitors of enzymes or receptors involved in disease processes. The specific functional groups and structural features of the compound determine its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tetra-hydro-naphthyridine derivative 1 include other naphthyridine derivatives such as:

Uniqueness

This compound is unique due to its specific structural features and the potential for high enantiomeric excess in its synthesis. This uniqueness contributes to its distinct biological activities and applications in various scientific fields .

Properties

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

IUPAC Name

6-benzyl-N-quinolin-3-yl-7,8-dihydro-5H-2,6-naphthyridin-1-amine

InChI

InChI=1S/C24H22N4/c1-2-6-18(7-3-1)16-28-13-11-22-20(17-28)10-12-25-24(22)27-21-14-19-8-4-5-9-23(19)26-15-21/h1-10,12,14-15H,11,13,16-17H2,(H,25,27)

InChI Key

WVIVDSQVVHCZNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=NC=C2)NC3=CC4=CC=CC=C4N=C3)CC5=CC=CC=C5

Origin of Product

United States

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